替罗非班盐酸盐

描述

替罗非班盐酸盐是一种血小板聚集抑制剂,用于预防非 ST 段抬高型急性冠脉综合征中的血栓形成事件。 它是一种非肽类可逆性血小板糖蛋白 IIb/IIIa 受体拮抗剂,可抑制血小板聚集 。 该化合物通常用于胸痛、心脏病发作或治疗阻塞的冠状动脉的治疗程序中 .

科学研究应用

替罗非班盐酸盐在科学研究中有着广泛的应用:

作用机制

替罗非班盐酸盐通过抑制血小板表面的糖蛋白 IIb/IIIa 受体起作用 。该受体在血小板聚集和凝血中起着至关重要的作用。 通过阻断该受体,替罗非班盐酸盐可以防止血栓形成 。 在给药后 10 分钟内,它可以实现超过 90% 的血小板聚集抑制 .

生化分析

Biochemical Properties

Tirofiban hydrochloride interacts with the GP IIb/IIIa receptor on human platelets . It acts as a reversible antagonist, preventing fibrinogen from binding to the receptor and thereby inhibiting platelet aggregation . This interaction is crucial in the formation of thrombi, which are major contributors to atherosclerotic complications .

Cellular Effects

Tirofiban hydrochloride has significant effects on various types of cells, particularly platelets. By inhibiting the GP IIb/IIIa receptor, it prevents platelets from aggregating and forming clots . This can influence cell signaling pathways and cellular metabolism, particularly those involved in coagulation and thrombosis .

Molecular Mechanism

The molecular mechanism of action of Tirofiban hydrochloride involves its binding to the GP IIb/IIIa receptor on platelets . This binding is reversible, allowing Tirofiban hydrochloride to inhibit platelet aggregation without causing permanent changes to the platelets . This interaction prevents fibrinogen from binding to the receptor, thereby inhibiting the formation of thrombi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tirofiban hydrochloride have been observed to change over time. For instance, when administered intravenously, Tirofiban hydrochloride inhibits ex vivo platelet aggregation in a dose- and concentration-dependent manner

Dosage Effects in Animal Models

In animal models, the effects of Tirofiban hydrochloride have been observed to vary with different dosages . For instance, in a high shear arterial thrombosis model in non-human primates, Tirofiban hydrochloride was found to be an effective inhibitor of arterial thrombosis at a dose nine times higher than the recommended therapeutic dose in adult humans .

Metabolic Pathways

Tirofiban hydrochloride is largely cleared from the plasma by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged Tirofiban hydrochloride

Transport and Distribution

Tirofiban hydrochloride is administered intravenously and is distributed throughout the body . It binds to the GP IIb/IIIa receptor on platelets, inhibiting platelet aggregation

Subcellular Localization

The subcellular localization of Tirofiban hydrochloride is not well established. Given its mechanism of action, it is likely that it localizes to the platelet surface where the GP IIb/IIIa receptor is located

准备方法

替罗非班盐酸盐的制备涉及多种合成路线和反应条件。 一种方法包括以下步骤 :

- 将 4-(2-氧代乙基)哌啶-1-羧酸叔丁酯与乙氧基羰基亚甲基三苯基膦反应,得到中间体化合物。

- 使用 Pd/C 对中间体进行催化氢化,得到另一个中间体。

- 用氢化铝锂还原中间体。

- 与 4-甲基苯磺酰氯反应,得到另一个中间体。

- 在碱性条件下进行取代反应,得到最终的中间体。

- 使用盐酸去除保护基,生成替罗非班盐酸盐。

化学反应分析

替罗非班盐酸盐会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化形成不同的产物。

这些反应中常用的试剂包括乙氧基羰基亚甲基三苯基膦、氢化铝锂和 4-甲基苯磺酰氯 。 形成的主要产物是中间体,最终导致最终化合物替罗非班盐酸盐 .

相似化合物的比较

替罗非班盐酸盐因其对糖蛋白 IIb/IIIa 受体的高亲和力和可逆性抑制而独一无二 。类似的化合物包括:

依替巴肽: 另一种具有类似作用机制的糖蛋白 IIb/IIIa 抑制剂。

阿昔单抗: 一种单克隆抗体,也靶向糖蛋白 IIb/IIIa 受体,但结构不同,作用时间更长。

属性

IUPAC Name |

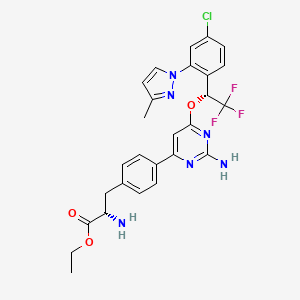

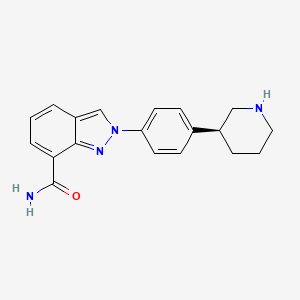

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAAPJPFZPHHBC-FGJQBABTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048635 | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150915-40-5 | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirofiban hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIROFIBAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Tirofiban hydrochloride?

A1: Tirofiban hydrochloride acts as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3). []

Q2: How does Tirofiban hydrochloride interact with its target?

A2: Tirofiban hydrochloride competitively inhibits the binding of fibrinogen to the platelet GP IIb/IIIa receptor. [, ] This binding is crucial for platelet aggregation, a key process in thrombus formation.

Q3: What are the downstream effects of Tirofiban hydrochloride binding to its target?

A3: By blocking the GP IIb/IIIa receptor, Tirofiban hydrochloride effectively inhibits platelet aggregation [, ] and thrombus formation. [, ] This ultimately leads to improved blood flow and reduced risk of ischemic events in patients with acute coronary syndromes (ACS).

Q4: What is the molecular formula and weight of Tirofiban hydrochloride?

A4: Although the provided abstracts do not explicitly state the molecular formula and weight of Tirofiban hydrochloride, they describe it as a "non-peptide" [, ] antagonist. More detailed information on the molecular structure can be found in chemical databases and publications focusing on its synthesis. []

Q5: Is there any information on the spectroscopic data of Tirofiban hydrochloride in the provided abstracts?

A5: While the abstracts don't delve into the spectroscopic characterization of Tirofiban hydrochloride, one study mentions using high-performance liquid chromatography (HPLC) [] to assess its content and degradation products. Another study utilizes HPLC for chiral separation and determination of the R-isomer. [] This suggests that HPLC plays a significant role in analyzing this compound.

Q6: Are there formulations designed to enhance the stability of Tirofiban hydrochloride injections?

A7: Yes, research has focused on developing stable Tirofiban hydrochloride injection solutions. One approach involves incorporating sodium chloride and a pH buffer solution into the formulation. [] This method aims to minimize pH changes after sterilization and reduce the formation of visible foreign matter or insoluble particles during long-term storage, ultimately improving the safety of intravenous injections. [] Another study highlighted the use of L-arginine in the injection formula to reduce insoluble particles compared to formulas using pH buffer solutions or arginine aspirin. []

Q7: What is the primary clinical use of Tirofiban hydrochloride?

A8: Tirofiban hydrochloride is primarily indicated for the treatment of acute coronary syndromes (ACS). [, , , , , , , , , , , , , , , , ] It's frequently employed during percutaneous coronary intervention (PCI) to prevent ischemic complications.

Q8: How effective is Tirofiban hydrochloride in treating ACS?

A9: Numerous studies demonstrate that Tirofiban hydrochloride effectively improves coronary blood flow, reduces the incidence of major adverse cardiac events (MACE), and improves clinical outcomes in patients with ACS. [, , , , , , , , , , , , , , , ]

Q9: Are there specific subgroups of ACS patients where Tirofiban hydrochloride shows particular benefit?

A10: Research suggests that Tirofiban hydrochloride may be particularly beneficial for high-risk patients with unstable angina pectoris, [] acute myocardial infarction (AMI), [, ] and ACS complicated by diabetes. [, ]

Q10: Does the TIMI flow grade impact the effectiveness of Tirofiban hydrochloride?

A11: Studies indicate that patients with lower TIMI flow grades before PCI experience more significant improvements in coronary blood flow when treated with Tirofiban hydrochloride. [, ] This highlights the drug's potential to enhance blood flow in more severe cases of coronary artery obstruction.

Q11: Are there specific precautions or monitoring strategies related to the use of Tirofiban hydrochloride?

A13: Close monitoring of patients' bleeding risk and platelet count is crucial during Tirofiban hydrochloride therapy. [, ] Dosage adjustments or alternative treatments may be necessary in patients at high risk of bleeding.

Q12: What analytical techniques are commonly used to quantify Tirofiban hydrochloride?

A14: High-performance liquid chromatography (HPLC) is a primary method for determining the concentration of Tirofiban hydrochloride in various matrices. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

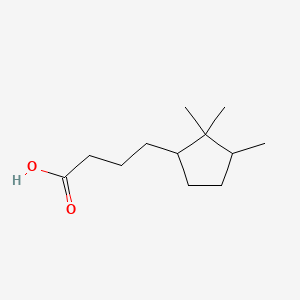

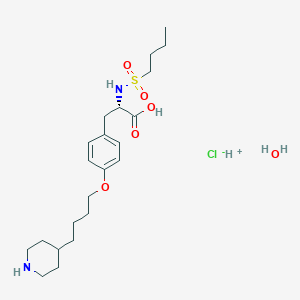

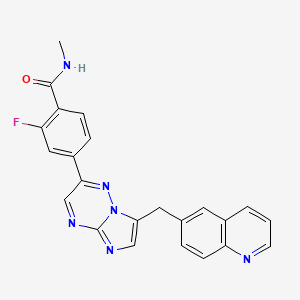

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)